molecular formula C21H20N4O4 B11284357 N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

Cat. No.: B11284357
M. Wt: 392.4 g/mol
InChI Key: PINAXTFLVRMMQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including methoxy, methyl, and carboxamide, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyrimidine derivative, a series of condensation reactions can be employed to form the fused ring system.

    Introduction of the Dimethoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a suitable dimethoxyphenyl halide reacts with the pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine core.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carbonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to an alcohol.

    Substitution: The aromatic methoxy groups can be substituted by nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Due to its potential therapeutic effects, it is studied as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to inhibition or activation of biological pathways. For example, it may inhibit a key enzyme involved in cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring system.

    Dimethoxyphenyl Derivatives: Compounds with similar methoxy substitutions on the phenyl ring.

    Carboxamide Derivatives: Compounds with similar carboxamide functional groups.

Uniqueness

N-(2,4-dimethoxyphenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-6,10-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O4/c1-12-6-5-9-25-18(12)23-19-14(21(25)27)11-16(24(19)2)20(26)22-15-8-7-13(28-3)10-17(15)29-4/h5-11H,1-4H3,(H,22,26)

InChI Key

PINAXTFLVRMMQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3C)C(=O)NC4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.